4Pxo8WQ1GP
Description
4Pxo8WQ1GP is a novel synthetic compound with a unique heterocyclic scaffold, characterized by a pyrazolo[1,5-<i>a</i>]pyrimidine core substituted with a trifluoromethyl group at position 8 and a quinoline moiety at position 4 . Its molecular formula is C18H12F3N5O2, with a molecular weight of 399.32 g/mol. The compound was synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and cyclocondensation reactions, as confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .
Pharmacologically, this compound exhibits potent inhibitory activity against kinase targets such as JAK3 (IC50 = 12 nM) and EGFR (IC50 = 28 nM), with selectivity ratios exceeding 50-fold compared to off-target kinases (e.g., JAK1, IC50 = 650 nM) . Its aqueous solubility (pH 7.4) is 8.5 µM, and logP (octanol/water) is 3.2, indicating moderate lipophilicity.
Properties
Molecular Formula |
C22H23FN6O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[5-[(3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N-[(3S,5S)-5-fluoropiperidin-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23FN6O3/c1-2-31-19-4-3-5-26-22(19)32-18-6-14(8-24-13-18)20-27-9-15(10-28-20)21(30)29-17-7-16(23)11-25-12-17/h3-6,8-10,13,16-17,25H,2,7,11-12H2,1H3,(H,29,30)/t16-,17-/m0/s1 |
InChI Key |
CPBXJSPVZIPJMX-IRXDYDNUSA-N |
Isomeric SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4C[C@@H](CNC4)F |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CC(CNC4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of PF-07202954 involves several strategic steps to optimize its pharmacokinetic properties. Researchers started with a known DGAT2 inhibitor and introduced a basic moiety to enhance its distribution volume and half-life . The synthetic route includes the following steps:
Introduction of a Basic Moiety: This step involves adding a basic nitrogen-containing group to the molecule.
Fluorination: Strategic fluorination of the piperidine ring enhances the compound’s lipophilicity and stability.
Optimization of pKa: Adjusting the pKa of the compound to improve its permeability and metabolic stability.
Chemical Reactions Analysis
PF-07202954 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents for fluorination.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
PF-07202954 has several scientific research applications:
Mechanism of Action
PF-07202954 exerts its effects by inhibiting the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, and its inhibition leads to a reduction in liver triglyceride content . The molecular targets and pathways involved include:
DGAT2 Enzyme: Direct inhibition of this enzyme reduces triglyceride synthesis.
Lipid Metabolism Pathways: Alteration of lipid metabolism pathways to reduce triglyceride accumulation in the liver.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4Pxo8WQ1GP’s properties, it is compared to three structurally analogous kinase inhibitors: Compound A (pyrazolo[3,4-<i>d</i>]pyrimidine derivative), Compound B (quinazoline-based inhibitor), and Compound C (imidazopyridine analog).
Table 1: Comparative Physicochemical and Pharmacological Profiles
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 399.32 | 385.28 | 412.35 | 378.30 |
| logP | 3.2 | 2.8 | 4.1 | 3.5 |
| Solubility (µM, pH 7.4) | 8.5 | 15.2 | 2.3 | 6.7 |
| JAK3 IC50 (nM) | 12 | 45 | 18 | 35 |
| EGFR IC50 (nM) | 28 | 120 | 22 | 90 |
| Selectivity (JAK3/JAK1) | 54-fold | 12-fold | 40-fold | 25-fold |
Key Findings:
Potency : this compound demonstrates superior JAK3 inhibition (IC50 = 12 nM) compared to Compounds A–C, likely due to its trifluoromethyl group enhancing target binding via hydrophobic interactions .
Selectivity: Its 54-fold selectivity for JAK3 over JAK1 outperforms all analogs, attributed to the quinoline moiety’s steric effects, which reduce off-target binding .
Solubility : While less soluble than Compound A (8.5 µM vs. 15.2 µM), this compound’s solubility remains within the acceptable range for oral bioavailability, unlike Compound B (2.3 µM) .
Mechanistic Insights:
- Kinase Binding : Molecular docking studies reveal that this compound occupies both the ATP-binding pocket and an allosteric site in JAK3, a feature absent in Compounds A and C .
- Metabolic Stability : In vitro microsomal assays show this compound’s half-life (t1/2 = 48 min) exceeds that of Compound B (t1/2 = 22 min), correlating with reduced CYP3A4-mediated oxidation .
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